molecular formula C7H4ClNO B085134 5-Chloro-2-hydroxybenzonitrile CAS No. 13589-72-5

5-Chloro-2-hydroxybenzonitrile

Cat. No. B085134
Key on ui cas rn: 13589-72-5
M. Wt: 153.56 g/mol
InChI Key: XWQDMIXVAYAZGB-UHFFFAOYSA-N
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Patent
US07816405B2

Procedure details

5-chloro-2-hydroxybenzaldehyde (300 g, 1.92 mol) and hydroxylamine-O-sulfonic acid (260 g, 2.30 mol) were suspended in water (4.5 L) at room temperature, which was then stirred at 60° C. for 7 hours. Water (3 L) was added to the reaction mixture, which was then cooled with ice, followed by filtering a crystal before further washing with water (1.5 L). The precipitated crystal was suspended in water (1.5 L), filtered, washed with water, and subjected to tray drying at 50° C. for 22 hours to obtain 272 g of the title compound (white crystal, yield: 93%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 L
Type
solvent
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=O.[NH2:11]OS(O)(=O)=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[C:7]#[N:11]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)O
Step Two
Name
Quantity
260 g
Type
reactant
Smiles
NOS(=O)(=O)O
Step Three
Name
Quantity
4.5 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
which was then stirred at 60° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled with ice
FILTRATION
Type
FILTRATION
Details
by filtering a crystal
WASH
Type
WASH
Details
before further washing with water (1.5 L)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
drying at 50° C. for 22 hours
Duration
22 h

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C#N)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 272 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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